Ac-Ala-OH

Catalog No.
S1767971
CAS No.
97-69-8
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-Ala-OH

CAS Number

97-69-8

Product Name

Ac-Ala-OH

IUPAC Name

(2S)-2-acetamidopropanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1

InChI Key

KTHDTJVBEPMMGL-VKHMYHEASA-N

SMILES

Array

Synonyms

N-Acetyl-L-alanine;97-69-8;Ac-Ala-OH;acetyl-l-alanine;Acetylalanine;N-ACETYLALANINE;(2S)-2-acetamidopropanoicacid;L-N-Acetylalanine;Alanine,N-acetyl-;(S)-N-Acetylalanine;N-Acetyl-(S)-alanine;(S)-(-)-N-Acetylalanine;(S)-2-Acetylamino-propionicacid;KTHDTJVBEPMMGL-VKHMYHEASA-N;Sudismase;Alanine,N-acetyl-,L-;Sudismase[INN];AmbotzAAA1911;PubChem12857;AC1L3EYN;AC1Q5JQQ;N-Acetyl-L-alpha-alanine;CH3CONHCH(CH3)COOH;UNII-26C4VY6Z0M;UNII-OZ9YA0932I

Canonical SMILES

CC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C

The exact mass of the compound N-Acetyl-L-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acetyl-L-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Ac-Ala-OH (N-Acetyl-L-alanine, CAS 97-69-8) is a permanently N-capped derivative of the proteinogenic amino acid L-alanine. By acetylating the N-terminal amine, the compound exhibits fundamentally different solubility, crystallization thermodynamics, and enzymatic recognition profiles compared to its unprotected counterpart [1]. In industrial and laboratory procurement, it is primarily sourced as a stable, ready-to-use building block for solid-phase peptide synthesis (SPPS), a highly stereospecific substrate for biocatalytic chiral resolution, and an effective transient chiral ligand in transition-metal-catalyzed C-H activation workflows [2].

Substituting Ac-Ala-OH with unprotected L-alanine or temporary protecting groups (such as Fmoc-Ala-OH or Boc-Ala-OH) leads to severe process inefficiencies and synthesis failures. Unprotected L-alanine cannot be used directly for N-terminal capping in peptide synthesis, as its free amine causes uncontrolled polymerization and side reactions [1]. Conversely, utilizing Fmoc-Ala-OH requires a subsequent deprotection step followed by a separate acetylation reaction (e.g., with acetic anhydride) to achieve the final N-capped terminus, which decreases atom economy, increases solvent waste, and extends cycle times [1]. Furthermore, unprotected L-alanine lacks the necessary organic solubility and specific enzymatic recognition required for acylase-mediated chiral resolution and transition-metal ligand applications [2].

Superior Organic Solubility and Cooling Crystallization Efficiency

Ac-Ala-OH demonstrates highly temperature-dependent solubility in organic solvents, which is critical for scalable purification. In acetonitrile, the solubility of Ac-Ala-OH exhibits a 6.48-fold increment across a temperature range of 283.15 to 323.15 K, reaching a maximum mole fraction solubility of 0.2674 mol/mol in ethanol at 323.15 K [1]. This steep solubility curve allows for highly efficient cooling crystallization, a process that is not viable with the poorly organic-soluble unprotected L-alanine[1].

Evidence DimensionTemperature-dependent solubility increment and maximum mole fraction solubility
Target Compound Data6.48-fold increment in acetonitrile; 0.2674 mol/mol max solubility in ethanol (323.15 K)
Comparator Or BaselineUnprotected L-alanine (poor organic solubility, lacks steep temperature dependence)
Quantified DifferenceAc-Ala-OH enables high-yield solvent-based cooling crystallization impossible with L-alanine.
ConditionsStatic gravimetric method, 283.15–323.15 K, 101.2 kPa, 16 monosolvents

The steep temperature-solubility curve in organic solvents allows manufacturers to purify the compound via highly efficient cooling crystallization, reducing processing costs.

Absolute Stereospecificity in Biocatalytic Chiral Resolution

Ac-Ala-OH serves as a highly specific substrate for L-aminoacylase enzymes used in the industrial production of enantiopure L-amino acids. When subjected to L-aminoacylase (e.g., from Alcaligenes denitrificans), the L-enantiomer (Ac-Ala-OH) exhibits a 78% relative hydrolysis activity, whereas the D-enantiomer (N-acetyl-D-alanine) shows 0% reactivity[1]. This absolute stereospecificity enables the complete and efficient resolution of racemic N-acetyl-alanine mixtures into pure L-alanine [1].

Evidence DimensionRelative enzymatic hydrolysis activity by L-aminoacylase
Target Compound Data78% relative activity for Ac-Ala-OH
Comparator Or Baseline0% relative activity for N-acetyl-D-alanine
Quantified Difference78% vs 0% reactivity, providing perfect enantiomeric discrimination.
Conditions50 mM Tris HCl buffer (pH 7.8), 15 mM substrate concentration, 37°C for 10 minutes

This strict enzymatic recognition makes Ac-Ala-OH the mandatory precursor for producing high-purity L-alanine via scalable, green biocatalytic resolution processes.

Enhanced Yield as a Transient Ligand in C(sp3)-H Cross-Coupling

In palladium-catalyzed oxidative dehydrogenative cross-coupling and C(sp3)-H arylation reactions, mono-N-protected amino acids (MPAAs) act as crucial transient directing ligands. Ac-Ala-OH provides an optimal steric profile that significantly outperforms simpler analogs. In the Pd(II)/Pd(0)-catalyzed cross-coupling of C(sp3)-H bonds with arylboron reagents, the use of Ac-Ala-OH as a ligand delivered a 50% product yield, compared to only a 31% yield when using the less sterically hindered Ac-Gly-OH[1].

Evidence DimensionProduct yield in Pd-catalyzed C(sp3)-H cross-coupling
Target Compound Data50% yield with Ac-Ala-OH ligand
Comparator Or Baseline31% yield with Ac-Gly-OH ligand
Quantified Difference19% absolute increase (approx. 61% relative increase) in cross-coupling yield.
ConditionsPd(II)/Pd(0) catalysis, cross-coupling of L-amino esters with arylboron reagents

Selecting Ac-Ala-OH over simpler glycine-based ligands significantly improves catalytic turnover and final product yield in complex C-H functionalization workflows.

Superior Non-Linear Optical (NLO) Efficiency for Optoelectronics

Ac-Ala-OH can be crystallized into an orthorhombic system (space group P21212) that exhibits strong piezoelectric and non-linear optical (NLO) properties. Kurtz-Perry Simple Harmonic Generation (SHG) testing demonstrates that single-crystal Ac-Ala-OH possesses an NLO efficiency 1.4 times greater than that of the standard inorganic reference material, Potassium Dihydrogen Phosphate (KDP)[1]. This high efficiency, combined with its thermal stability, makes it a superior organic alternative for optical device fabrication[1].

Evidence DimensionSecond Harmonic Generation (SHG) efficiency
Target Compound Data1.4x SHG efficiency relative to KDP
Comparator Or BaselineStandard KDP (Potassium Dihydrogen Phosphate) crystal (1.0x baseline)
Quantified Difference40% greater non-linear optical efficiency than the standard inorganic benchmark.
ConditionsKurtz-Perry Simple Harmonic Generation (SHG) analysis on single crystals grown via slow evaporation

Its superior NLO efficiency and organic nature make Ac-Ala-OH an attractive, high-performance material for procurement in the development of advanced optoelectronic sensors and devices.

Scalable Biocatalytic Production of Enantiopure L-Alanine

Because L-aminoacylase exhibits absolute stereospecificity for Ac-Ala-OH over its D-enantiomer, this compound is the ideal starting material for industrial chiral resolution. Procurement of racemic N-acetyl-alanine allows manufacturers to use enzymatic hydrolysis to selectively yield pure L-alanine, a process that is highly scalable and environmentally benign compared to traditional chemical resolution [1].

Direct N-Terminal Capping in Solid-Phase Peptide Synthesis

In peptide manufacturing, Ac-Ala-OH is procured as a ready-to-use building block that simultaneously adds an alanine residue and permanently caps the N-terminus. This eliminates the need for the two-step Fmoc-deprotection and acetic anhydride capping process, thereby maximizing atom economy, reducing solvent waste, and streamlining the overall synthesis cycle [2].

Transient Ligand Sourcing for Advanced C-H Functionalization

For laboratories conducting complex palladium-catalyzed cross-coupling reactions, Ac-Ala-OH serves as a highly effective mono-N-protected amino acid (MPAA) ligand. Its specific steric profile provides a 61% relative increase in yield over simpler ligands like Ac-Gly-OH, making it the preferred choice for optimizing catalytic turnover in the synthesis of unnatural amino acids and pharmaceutical intermediates [3].

Bio-Inspired Organic Crystals for Optoelectronic Devices

Driven by its 1.4x greater Second Harmonic Generation (SHG) efficiency compared to standard KDP crystals, Ac-Ala-OH is an excellent candidate for materials science applications. It is procured for the growth of semi-organic single crystals used in the fabrication of non-linear optical (NLO) devices, offering a metal-free, highly efficient alternative to traditional inorganic optical materials [4].

Physical Description

Solid

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.058243149 Da

Monoisotopic Mass

131.058243149 Da

Heavy Atom Count

9

UNII

26C4VY6Z0M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

110294-55-8
97-69-8

Wikipedia

N-Acetylalanine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023

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